sodium;chlorate

Descripción

Significance in Contemporary Chemical Science

Sodium chlorate (B79027) holds considerable significance in contemporary chemical science, largely due to its role as a powerful oxidizing agent and its central position in the production of other important chemicals, particularly chlorine dioxide. atamanchemicals.comvedantu.comresearchgate.net The majority of sodium chlorate produced globally is utilized in the pulp and paper industry for the generation of chlorine dioxide, an effective bleaching agent. marketpublishers.commcgroup.co.ukatamanchemicals.comnouryon.com This application is crucial for producing high-brightness paper and has been increasingly adopted as an environmentally friendly alternative to elemental chlorine bleaching (Elemental Chlorine-Free - ECF process). marketpublishers.comatamanchemicals.com

Beyond the pulp and paper sector, sodium chlorate's oxidizing capabilities are leveraged in various other industrial processes. It serves as an intermediate in the synthesis of other chlorates, perchlorates, and chlorite (B76162) compounds. atamanchemicals.comnouryon.comarkema.com Its use extends to bleaching or oxidizing mineral compounds, applications in the metal finishing industry, and in pyrotechnics. atamanchemicals.comnouryon.comarkema.com Research also explores its potential in areas such as water treatment and as an oxidant in general chemical synthesis. atamanchemicals.commcgroup.co.ukatamanchemicals.com

Evolution of Sodium Chlorate Research Trajectories

The research trajectories surrounding sodium chlorate have evolved significantly since its discovery. Initially focused on its synthesis and basic properties, research later shifted towards optimizing its industrial production, primarily through electrolysis of sodium chloride brine. wikipedia.orgatamanchemicals.comatamanchemicals.com This electrochemical process, while established, is energy-intensive, driving ongoing research into improving energy efficiency and understanding the complex reactions involved, including the selectivity between chlorine and oxygen evolution at the anodes. researchgate.netgu.seacs.org

More recent research has explored alternative or improved methods for generating chlorine dioxide from sodium chlorate, such as using hydrogen peroxide as a reducing agent in the presence of sulfuric acid, aiming for cleaner production processes. researchgate.net Studies have also investigated the decomposition of chlorate in various conditions, relevant to industrial processes like the chlor-alkali industry. researchgate.net Furthermore, research delves into specific applications, such as its use as an oxidant in organic synthesis to facilitate chlorination reactions or in conjunction with catalysts for the oxidation of various organic compounds. wikipedia.org The potential interference of sodium chlorate in chemical oxygen demand (COD) measurements in wastewater has also been a subject of research, highlighting the need for improved analytical methods. researchgate.net

The evolution of research also reflects a growing awareness of environmental considerations. While historically used as a herbicide, its application in this area has faced restrictions in some regions due to environmental concerns. mcgroup.co.ukwww.gov.uk This has likely spurred research into more environmentally benign alternatives and a greater focus on minimizing its release into the environment from industrial sources. arkema.comwww.gov.uk Research into the fate and behavior of sodium chlorate in the environment, including its biodegradation into chloride, is also part of this evolving trajectory. arkema.com

Key Properties of Sodium Chlorate

| Property | Value | Source |

| Chemical Formula | NaClO₃ | wikipedia.org |

| Molar Mass | 106.44 g/mol | wikipedia.orgvedantu.com |

| Appearance | White or pale yellow crystalline solid | wikipedia.orgvedantu.comarkema.com |

| Odor | Almost odorless | wikipedia.orgvedantu.comarkema.com |

| Density | 2.49 g/cm³ (15 °C), 2.54 g/cm³ (20.2 °C) | wikipedia.orgvedantu.comnih.gov |

| Melting Point | 248–261 °C | wikipedia.orgvedantu.comnih.gov |

| Boiling Point | 300–400 °C (decomposes) | wikipedia.orgvedantu.comnih.gov |

| Solubility in Water | High (e.g., 105.7 g/100 mL at 25 °C) | wikipedia.orgvedantu.com |

Industrial Applications of Sodium Chlorate

| Application Area | Primary Use | Source |

| Pulp and Paper Industry | Production of Chlorine Dioxide for bleaching | marketpublishers.commcgroup.co.ukatamanchemicals.comnouryon.com |

| Chemical Synthesis | Oxidizing agent, Intermediate for other chlorates/perchlorates | wikipedia.orgatamanchemicals.comatamanchemicals.comnouryon.comarkema.com |

| Metal Finishing Industry | Surface treatment of metals | atamanchemicals.comnouryon.com |

| Pyrotechnics | Oxidizer | atamanchemicals.comatamanchemicals.comarkema.com |

| Mining Industry | Extraction of uranium and vanadium | atamanchemicals.comnouryon.com |

| Oxygen Candles | Emergency oxygen generation in aircraft/submarines | wikipedia.orgatamanchemicals.comnouryon.com |

Structure

2D Structure

Propiedades

IUPAC Name |

sodium;chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHUMGUJCQRKBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

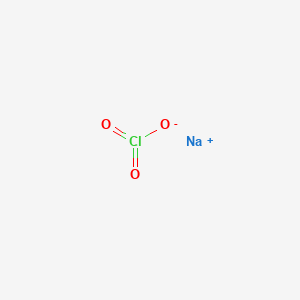

[O-]Cl(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-]Cl(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Engineering

Electrochemical Production Pathways

Fundamental Anodic and Cathodic Reaction Mechanisms

The formation of sodium chlorate (B79027) involves a series of electrochemical and chemical reactions occurring at the anode and in the electrolyte bulk.

At the anode, chloride ions (Cl⁻) are oxidized to form chlorine gas (Cl₂). acs.org This chlorine gas then dissolves in the electrolyte and undergoes hydrolysis, forming hypochlorous acid (HClO) and hypochlorite (B82951) ions (ClO⁻), depending on the pH of the solution. alphaindustrial.groupacs.org

Anodic Reaction: 2Cl⁻ → Cl₂ + 2e⁻

Chlorine Hydrolysis: Cl₂ + H₂O ⇌ HClO + H⁺ + Cl⁻ alphaindustrial.groupacs.org HClO ⇌ ClO⁻ + H⁺ exrockets.com

Chlorate is subsequently formed through two main pathways: a chemical reaction in the bulk electrolyte (autoxidation of hypochlorite) and, to a lesser extent, an electrochemical reaction at the anode (anodic chlorate formation). wikipedia.orgalphaindustrial.groupexrockets.com The chemical formation (autoxidation) is the predominant route in industrial cells. alphaindustrial.groupexrockets.com

Autoxidation of Hypochlorite: 3HClO → ClO₃⁻ + 2Cl⁻ + 3H⁺ exrockets.com This reaction is preceded by the dissociation of hypochlorous acid to hypochlorite ions, which then react. exrockets.com

Two competing pathways contribute to chlorate formation from hypochlorite species. The primary route is the autoxidation of hypochlorite in the bulk solution. wikipedia.orgalphaindustrial.groupexrockets.com The alternative is the direct anodic oxidation of hypochlorite at the electrode surface. wikipedia.orgpsu.edu

Anodic Chlorate Formation: ClO⁻ + 2H₂O → ClO₃⁻ + 4H⁺ + 4e⁻ (one proposed stoichiometry) Other stoichiometries have also been reported for anodic chlorate formation. This anodic pathway is generally considered to have a lower current efficiency for chlorate formation compared to the solution reaction (autoxidation). psu.edu Industrial processes are typically optimized to favor the autoxidation route. alphaindustrial.group

At the cathode, water is reduced to produce hydrogen gas (H₂) and hydroxide (B78521) ions (OH⁻). acs.orgutwente.nlgu.se This is the main reaction occurring at the negative electrode. utwente.nl

Cathodic Reaction: 2H₂O + 2e⁻ → H₂ + 2OH⁻ acs.orgutwente.nl

The formation of hydroxide ions at the cathode contributes to the alkalinity in the vicinity of the cathode surface and influences the pH of the bulk electrolyte in undivided cells. utwente.nlgu.se Side reactions at the cathode, such as the reduction of hypochlorite and chlorate, can occur but are typically suppressed by additives like dichromate. utwente.nlgu.se

Competing Reaction Paths: Anodic Chlorate Formation vs. Autoxidation of Hypochlorite

Optimization of Electrolytic Cell Design and Operation

Optimizing the design and operation of electrolytic cells is crucial for achieving high selectivity and efficiency in sodium chlorate production. Factors such as electrode materials and electrolyte composition play a significant role.

Temperature and pH are critical parameters that influence the reaction selectivity and efficiency of the electrochemical chlorate process. An elevated temperature is important for the rate of chlorate formation, particularly the disproportionation reaction. Industrial chlorate electrolytes typically operate at temperatures around 70-80 °C.

The pH of the electrolyte varies within the cell. It is acidic near the anode due to the hydrolysis of chlorine and the potential for oxygen evolution, while it is highly alkaline at the cathode surface due to hydrogen evolution. utwente.nl The bulk electrolyte pH is typically controlled within a range of 6-7 in industrial settings, as the chemical formation of chlorate (autoxidation of hypochlorite) has the highest rate in the pH range of 5.8-6.5. acs.org Maintaining the optimal bulk pH is essential for favoring the desired chlorate formation pathway and achieving high current efficiency. acs.org

Data illustrating the influence of temperature on anode potential in chlorate electrolysis has been investigated over a wide range of current densities. The pH at the electrode surfaces is significantly affected by current density, with higher current densities increasing the pH gradients between the electrodes.

| Parameter | Typical Industrial Range | Influence on Process |

| Temperature | 70-80 °C | Increases rate of chlorate formation (autoxidation). |

| Bulk pH | 6-7 | Optimizes rate of hypochlorite autoxidation. acs.org |

| Anode pH | ~4 (acidic) | Influenced by chlorine hydrolysis. |

| Cathode pH | 13-14 (alkaline) | Result of hydrogen evolution. utwente.nl |

Detailed research findings have explored the effect of additives like dichromate on cathodic current efficiency by suppressing the reduction of hypochlorite and chlorate, ensuring that the hydrogen evolution reaction is favored. utwente.nlgu.se

Current Density and Energy Consumption Minimization

Current density is a critical parameter in the electrolytic production of sodium chlorate, directly impacting both the reaction rate and energy consumption. The process is highly energy-intensive, with electrical energy accounting for a significant portion of the manufacturing cost ipcos.comgoogle.com. Producing a ton of crystallized sodium chlorate typically requires 5000-6000 kWh of energy doi.orgutwente.nl. Minimizing energy consumption is a primary focus in process optimization.

Operating at lower current densities can potentially reduce specific energy consumption (kWh per ton of chlorate) by minimizing overpotentials ipcos.com. However, this must be balanced against the desired production rate. Advanced process control (APC) solutions can be employed to optimize electricity distribution between electrolytic cells, pushing production to the most efficient cells when the plant is not operating at full capacity ipcos.com.

Energy losses in the cell are also attributed to the ohmic drop, which is influenced by the conductivity of the electrolyte, the distance between electrodes, and the presence of gas bubbles in the electrode gap gu.se. Reducing the inter-electrode gap can decrease internal resistance and energy consumption google.com. For instance, reducing the gap from 0.3 mm to 0.05 mm has shown a significant decrease in energy consumption at higher current densities in chlorine production google.com.

Electrolyte Composition and Mass Transfer Phenomena

The composition of the electrolyte plays a crucial role in the efficiency and selectivity of sodium chlorate electrosynthesis. A typical electrolyte contains high concentrations of sodium chlorate and sodium chloride, along with smaller amounts of sodium hypochlorite and sodium dichromate gu.se.

| Component | Concentration (g/L) |

| Sodium Chlorate | 450-650 |

| Sodium Chloride | 70-150 |

| Sodium Hypochlorite | 1-5 |

| Sodium Dichromate | 1-8 |

The pH of the electrolyte is typically maintained between 6 and 7 to optimize the rate of chlorate formation gu.se. The chlorate-forming reaction has its highest rate in the pH range of 5.8 to 6.5 and is strongly temperature-dependent . While the bulk electrolyte is near neutral pH, the pH at the electrode surfaces can vary significantly due to the electrochemical reactions; the anode surface becomes acidic, and the cathode surface becomes alkaline .

Mass transfer of reactants to the electrode surfaces is critical for maintaining high current efficiency. In the absence of chromate, the reduction of hypochlorite on iron cathodes can be mass-transport limited at higher current densities . The formation of hydrogen bubbles at the cathode creates a gas-lift effect, which enhances the circulation of the electrolyte and improves mass transport to the electrode surfaces chalmers.seskidplant.com.

Hydrodynamics and Flow Patterns within Electrode Gaps

Characterizing and predicting the flow patterns within the electrode gap is important for optimizing cell design and reducing power consumption chalmers.se. Studies using techniques like Laser Doppler Velocimetry (LDV) and high-speed cameras have investigated velocity profiles and bubble behavior within the gap chalmers.se. It has been observed that the velocity at the cathode side increases, and at the anode side decreases, with increasing height in the cell chalmers.se. The presence of gas bubbles can decrease the effective conductivity of the electrolyte and reduce the electrochemically active area of the electrodes, leading to increased overpotential scispace.comresearchgate.net. The flow regime within the electrode gap can transition from laminar to turbulent, influenced by factors such as current density, temperature, and electrolyte composition chalmers.sescispace.comresearchgate.net.

Advanced Electrode Materials and Catalysis in Electrosynthesis

The choice of electrode materials and the development of effective electrocatalysts are paramount for achieving high current efficiency and low energy consumption in sodium chlorate electrosynthesis.

Development and Performance of Dimensionally Stable Anodes (DSA®s)

Dimensionally Stable Anodes (DSA®s) have revolutionized the chlorate industry since their introduction, replacing older graphite (B72142) anodes diva-portal.orggoogle.comsciopen.com. DSAs typically consist of a titanium substrate coated with a mixed metal oxide, most commonly ruthenium dioxide (RuO₂) mixed with titanium dioxide (TiO₂) denora.com. These anodes exhibit excellent corrosion resistance and catalytic activity for the chloride oxidation reaction sciopen.comdenora.com.

The use of DSAs has led to significant improvements in current efficiency and a reduction in energy consumption compared to graphite anodes google.com. Their dimensional stability ensures consistent performance over time denora.com. The catalytic coating facilitates the desired reactions with minimal energy consumption and ohmic losses denora.com. While DSAs have significantly improved the anodic process, oxygen evolution remains a competing side reaction that limits current efficiency acs.org.

Cathode Surface Modification and Electrocatalyst Development (e.g., Ruthenium Dioxide, Nanocrystalline Ti-Ru-Fe-O)

The cathode material and its surface properties are critical for the hydrogen evolution reaction (HER) and for minimizing unwanted side reactions, such as the reduction of hypochlorite and chlorate ions doi.orgresearchgate.net. Mild steel is a common cathode material in industrial chlorate cells doi.org.

Research has explored advanced cathode materials and electrocatalysts to improve cathodic performance and selectivity. Ruthenium dioxide (RuO₂) has shown good catalytic activity for hydrogen evolution in chlorate electrolyte, resulting in lower overpotentials compared to corroded iron diva-portal.org. However, RuO₂ can also facilitate chlorate reduction in the absence of protective additives .

Nanocrystalline mixed metal oxides, such as Ti-Ru-Fe-O, have been investigated as cathode materials for chlorate electrolysis doi.orgresearchgate.net. These materials, prepared through methods like high-energy ball milling, can exhibit high activity towards the HER doi.orgresearchgate.net. Studies have shown that nanocrystalline Ti-Ru-Fe-O catalysts can provide low overpotentials for hydrogen evolution in chlorate electrolyte and demonstrate resistance to the corrosive environment researchgate.net.

Role of Electrolyte Additives in Selective Hydrogen Evolution (e.g., Sodium Dichromate, Sodium Permanganate)

Electrolyte additives are crucial for enhancing the selectivity of the hydrogen evolution reaction at the cathode and suppressing undesirable side reactions, particularly the reduction of hypochlorite and chlorate. Sodium dichromate (Na₂Cr₂O₇) is conventionally added to the electrolyte for this purpose doi.orgresearchgate.netutwente.nlresearchgate.net.

Sodium dichromate forms a thin film of chromium(III) hydroxide (Cr(OH)₃·nH₂O) on the cathode surface under cathodic polarization doi.orgresearchgate.net. This film acts as a barrier, hindering the transport and reduction of hypochlorite and chlorate ions while still allowing hydrogen evolution to proceed doi.orgresearchgate.net. The addition of dichromate significantly increases the cathodic current efficiency for hydrogen evolution doi.org. Beyond inhibiting side reactions, dichromate also functions as a pH buffer in the electrolyte doi.org.

Due to environmental and health concerns associated with hexavalent chromium, alternatives to sodium dichromate are being actively investigated researchgate.netutwente.nlresearchgate.net. Sodium permanganate (B83412) (NaMnO₄) has been evaluated as a potential alternative utwente.nlresearchgate.net. Studies have shown that permanganate addition leads to the reductive deposition of a thin film of amorphous manganese oxide on the cathode utwente.nlresearchgate.net. This manganese oxide film effectively suppresses the reduction of hypochlorite while allowing the hydrogen evolution reaction to continue utwente.nlresearchgate.net. The film also acts as a barrier to the reduction of dissolved oxygen utwente.nlresearchgate.net. Sodium permanganate has demonstrated promising results in enhancing cathodic current efficiency in hypochlorite-containing solutions, suggesting its potential as a replacement for dichromate utwente.nlresearchgate.net.

| Additive | Effect on Cathode | Primary Function |

| Sodium Dichromate | Forms Cr(III) hydroxide film | Inhibits hypochlorite/chlorate reduction, pH buffer |

| Sodium Permanganate | Forms amorphous manganese oxide film | Suppresses hypochlorite reduction, allows HER, blocks O₂ reduction |

Reaction Mechanisms and Chemical Transformations

Oxidative Reactivity and Reaction Kinetics

Sodium chlorate's oxidative power stems from the chlorate (B79027) anion (ClO₃⁻), where chlorine is in the +5 oxidation state. This high oxidation state makes it a potent oxidizing agent, particularly in acidic conditions.

Chlorination Mechanisms in Organic Synthesis (e.g., Aromatic Chlorination via In-situ HOCl or Cl₂)

Sodium chlorate can be employed in the chlorination of aromatic compounds, often in the presence of hydrochloric acid. wikipedia.orgalphaindustrial.group In this context, sodium chlorate functions by oxidizing the chloride ions (Cl⁻) from hydrochloric acid in situ to generate the active chlorinating species, which are hypochlorous acid (HOCl) or molecular chlorine (Cl₂), depending on the pH of the reaction medium. wikipedia.orgalphaindustrial.groupijsrp.org

At low pH (typically below 3), molecular chlorine (Cl₂) is the predominant active chlorinating agent. ijsrp.org As pH increases (in the range of 3-6.5), hypochlorous acid (HOCl) becomes the primary species responsible for chlorination. ijsrp.org The reaction between sodium chlorate and hydrochloric acid can be summarized by the following simplified equation, though the actual mechanism involves intermediate steps:

NaClO₃ + 2 HCl → NaCl + Cl₂ + H₂O + O₂ (Simplified representation, actual products and stoichiometry can vary with conditions)

The in situ generation of these reactive chlorine species allows for chlorination without the direct handling of gaseous chlorine, offering a more convenient and potentially safer approach in certain synthetic procedures. ijsrp.org

Catalytic Oxidation of Organic Substrates (e.g., with Vanadium Pentoxide)

Sodium chlorate can act as an oxidant in the catalytic oxidation of various organic substrates, particularly when coupled with appropriate catalysts such as vanadium pentoxide (V₂O₅). wikipedia.orgorgsyn.org Vanadium pentoxide is known for its ability to catalyze oxidation reactions due to vanadium's accessible oxidation states (+2 to +5). nih.gov

When combined with a vanadium pentoxide catalyst, sodium chlorate can facilitate the oxidation of organic compounds. wikipedia.orgorgsyn.org Examples include the oxidation of hydroquinone (B1673460) to quinone and the oxidation of furfural (B47365) to a mixture of maleic and fumaric acid. wikipedia.org While the sodium chlorate-vanadium pentoxide system can be effective for reactive substrates like anthracene, it may not be sufficiently powerful for the oxidation of less reactive hydrocarbons such as those in the naphthalene (B1677914) and phenanthrene (B1679779) series. orgsyn.org

Redox Chemistry in Aqueous and Non-Aqueous Media

Sodium chlorate participates in redox reactions in both aqueous and non-aqueous environments. In aqueous solutions, its oxidizing strength is highly dependent on pH, being significantly stronger in acidic conditions. The reduction of chlorate typically involves the transfer of multiple electrons, leading to the formation of various chlorine species with lower oxidation states, such as chlorite (B76162) (ClO₂⁻), hypochlorite (B82951) (ClO⁻), or chloride (Cl⁻).

The industrial production of sodium chlorate itself is an electrochemical process involving the electrolysis of concentrated sodium chloride solutions. wikipedia.orgatamankimya.comquora.com This process involves the oxidation of chloride ions at the anode to form chlorine, which then undergoes hydrolysis and further reactions to yield chlorate ions. wikipedia.orgatamankimya.comgu.se Competing reactions, such as the reduction of hypochlorite at the cathode, can affect the efficiency of this process, and additives like sodium dichromate are often used to suppress these side reactions. atamankimya.comgu.sesci-hub.st

The redox chemistry of chlorate in environmental contexts is influenced by factors such as pH and the presence of other chemical species, including nitrate (B79036). scbt.com

Decomposition Pathways and Kinetics

Sodium chlorate is a metastable compound that can undergo decomposition, particularly when subjected to heat or in the presence of catalysts. wikipedia.orgatamanchemicals.comatamanchemicals.comangelfire.com Its decomposition is an exothermic process. scispace.com

Thermal Decomposition Mechanisms (e.g., to Oxygen and Sodium Chloride/Perchlorate)

Upon heating above its melting point (248–261 °C), sodium chlorate begins to decompose. wikipedia.orgatamanchemicals.comatamanchemicals.com The primary thermal decomposition pathway at temperatures above 300 °C leads to the formation of sodium chloride (NaCl) and oxygen gas (O₂). wikipedia.orgatamanchemicals.comatamanchemicals.com

2 NaClO₃(s) → 2 NaCl(s) + 3 O₂(g)

However, the decomposition can occur through stepwise reactions, and under certain conditions, intermediate products such as sodium chlorite (NaClO₂) and sodium perchlorate (B79767) (NaClO₄) can be formed. angelfire.com The formation of sodium perchlorate is a competing pathway, especially at lower temperatures or in the absence of specific catalysts. The decomposition to sodium chloride and oxygen is the dominant pathway at higher temperatures. wikipedia.orgatamanchemicals.comatamanchemicals.comangelfire.com

Catalytic Effects on Decomposition Rates (e.g., Cobalt Oxide, Iron, Magnesium, Manganese)

The thermal decomposition rate of sodium chlorate can be significantly influenced by the presence of catalysts. Transition metal oxides, such as cobalt oxide (Co₃O₄) and manganese dioxide (MnO₂), are commonly used to facilitate the decomposition. scispace.comresearchgate.net

Cobalt oxide (Co₃O₄) is known for its high catalytic activity, which can substantially reduce the onset temperature of sodium chlorate decomposition. scispace.comresearchgate.net Studies have shown that Co₃O₄ can decrease the initial decomposition temperature from around 522 °C to 255–270 °C. researchgate.net The catalytic effect of Co₃O₄ is generally stronger than that of some metal fuels like iron or tin. scispace.com

Metals such as iron (Fe), magnesium (Mg), and manganese (Mn) can also exhibit catalytic effects on sodium chlorate decomposition, although their activity varies. researchgate.netgoogle.comresearchgate.netresearchgate.net Iron shows moderate catalytic activity, while cobalt and nickel exhibit significant activity. researchgate.netresearchgate.net Magnesium can also catalyze the decomposition, particularly in the absence or at low concentrations of cobalt oxide. google.com The addition of these metals, especially in fine powder form, can influence the reaction rate and the extent of oxygen release. jes.or.jp

The catalytic decomposition often involves complex mechanisms where the catalyst interacts with the chlorate ions, lowering the activation energy required for the decomposition to occur. researchgate.net The effectiveness of catalysts can depend on factors such as particle size and concentration. scispace.comresearchgate.netjes.or.jp

Interactive Data Table: Catalytic Effects on NaClO₃ Decomposition Temperature

| Catalyst (wt%) | Initial Decomposition Temperature (°C) | Reference |

| None | ~522 | researchgate.net |

| Co₃O₄ (5%) | 255–270 | researchgate.net |

| Fe (various %) with Co₃O₄ | 255–270 (initial temp largely influenced by Co₃O₄) | researchgate.net |

| Mg (various %) with Co₃O₄ | 255–270 (initial temp largely influenced by Co₃O₄) | researchgate.net |

| Mn (various %) with Co₃O₄ | 255–270 (initial temp largely influenced by Co₃O₄) | researchgate.net |

| MgO or CaO (molar ratio up to 1) | Decreases by at most 50-70°C (compared to uncatalyzed) | researchgate.net |

Note: The data in this table are approximate and can vary depending on experimental conditions and specific catalyst properties.

Influence of Environmental Parameters on Decomposition (e.g., NaCl concentration in brine)

The decomposition rate of chlorate ions in aqueous solutions, particularly brines, is significantly influenced by environmental parameters such as temperature, pH, and the concentration of sodium chloride (NaCl). In the context of chlor-alkali membrane electrolysis, where unwanted chlorate ions can form as a side-product, the elimination of chlorate from brine is of high industrial importance. bme.huresearchgate.net

Studies have shown a strong positive effect of NaCl addition on the decomposition rate of chlorate in HCl-containing brine solutions. bme.huresearchgate.net Experiments conducted at 90°C with an initial HCl:NaClO₃ mole ratio of 6:1 demonstrated that increasing the NaCl concentration significantly enhanced the conversion rate of chlorate decomposition. bme.huresearchgate.net This effect is observed up to the saturation limit of NaCl in the solution. bme.hu Above the saturation limit, the presence of a solid NaCl phase does not further influence the decomposition rate, indicating that the decomposition is a homogeneous chemical reaction. bme.hu

The temperature also plays a role; higher temperatures generally lead to higher decomposition rates. google.com For instance, controlling the temperature of chlorate decomposition to more than 90°C, preferably in a boiling state, can achieve a decomposition rate of over 93% within 1-1.5 minutes, and over 99% within 1.5-10 minutes. google.com The pH of the solution is another critical factor, with typical industrial chlorate cells operating at a pH of 6.1–6.4 to favor the desired reaction pathways and minimize loss reactions like the cathodic reduction of hypochlorite. wikipedia.orgatamankimya.com The cathodic reduction loss of hypochlorite, which can decrease current efficiency in the production of sodium chlorate, decreases with an increase in NaCl concentration. researchgate.net

Based on these findings, in the chlor-alkali industry, it is considered more efficient to first saturate the brine with sodium chloride before eliminating chlorate by adding HCl. bme.huresearchgate.net

Interactions with Other Chemical Species

Sodium chlorate is a powerful oxidizing agent and reacts with various chemical species. usda.govgeeksforgeeks.org

Sodium chlorate reacts with strong acids, including hydrochloric acid (HCl). nj.gov The reaction between sodium chlorate and hydrochloric acid can generate chlorine dioxide (ClO₂) and chlorine gas (Cl₂), depending on the reaction conditions, such as pH and kinetics. wikipedia.orgstackexchange.com

Two major chemical reactions proposed for the decomposition of chlorate in HCl-containing brines are: NaClO₃ + 2HCl → ClO₂ + ½Cl₂ + NaCl + H₂O bme.hu NaClO₃ + 6HCl → NaCl + 3Cl₂ + 3H₂O bme.hu

The relative rates of these parallel reactions are influenced by the HCl:NaClO₃ mole ratio, pH, temperature, and NaCl content of the brine. bme.hu When sodium chlorate is mixed with strong acids, toxic gases like chlorine dioxide and/or chlorine are formed. atamanchemicals.com Chlorine dioxide, when present, can become explosive. atamanchemicals.com This potential for reaction necessitates the separate storage of acids and sodium chlorate. atamanchemicals.com

The reaction of sodium chlorate with hydrochloric acid can also be utilized in organic synthesis to chlorinate aromatic compounds, where the sodium chlorate oxidizes HCl in situ to produce HOCl or Cl₂, which act as the active chlorinating agents. wikipedia.orgatamankimya.com

As a strong oxidizing agent, sodium chlorate reacts violently with combustible and reducing materials. usda.govnj.gov Mixtures of sodium chlorate with reducing agents pose a risk of fire and explosion. usda.gov

Examples of substances that react with sodium chlorate to cause fires and explosions include reducing agents such as lithium, sodium, aluminum, and their hydrides, as well as organic materials, combustible substances, and finely powdered metals. nj.gov

In some chemical processes, sodium chlorate is reduced to produce other chlorine species. For instance, chlorine dioxide can be obtained by the reduction of sodium chlorate in the presence of hydrochloric acid or by reacting sodium chlorate with hydrogen peroxide and sulfuric acid. fao.org In the production of sodium chlorite, sodium chlorate can be reduced electrochemically in the presence of hydrochloric acid to chlorine dioxide and chlorine. fao.org Alternatively, chlorine dioxide generated from sodium chlorate can be further reduced to sodium chlorite using a reducing agent like hydrogen peroxide in a sodium hydroxide (B78521) solution. fao.orgresearchgate.net

When neutralization of sodium chlorite is required, it must first be reduced, and sodium sulfite (B76179) is recommended over other reducing agents like sodium thiosulfate, sodium bisulfite, and sodium metabisulfite, as these can result in acidic solutions and potentially generate chlorine dioxide gas. geeksforgeeks.orgoxy.com The reaction between sodium chlorite and sodium sulfite is exothermic. oxy.com

Sodium chlorate's strong oxidizing properties mean it can react with various chemicals, and close contact with materials like wood, sulfuric acid, certain metals, and synthetic materials may cause fire or explosion. geeksforgeeks.orgvedantu.com

Crystallography and Solid State Chemistry

Crystal Growth Mechanisms and Polymorphism

Sodium chlorate (B79027) exhibits intriguing crystal growth behaviors, including the formation of chiral conglomerates and the influence of nucleation phenomena and impurities on its solid-state properties. mdpi.com

Chiral Conglomerate Crystallization and Enantiomeric Properties

Sodium chlorate crystallizes as a chiral conglomerate, meaning it forms separate crystals of opposite handedness (levo and dextro forms) from an achiral solution. mdpi.comnih.gov This property is widely utilized to study chiral symmetry breaking and nucleation mechanisms. While a static solution typically yields a racemic mixture of left (l) and right (d) handed crystals, stirring the solution can lead to a significant excess of one enantiomer, sometimes approaching total chiral purity. nih.govarxiv.org This spontaneous symmetry breaking is a key area of research, providing insights into the origins of homochirality in nature. jpgu.orgarxiv.orgacs.org The enantiomeric properties of sodium chlorate crystals, specifically their optical activity, allow for the determination of their handedness using techniques like polarimetry. mdpi.comnih.gov

Primary and Secondary Nucleation Phenomena

Nucleation, the initial step in crystallization, can occur through primary or secondary mechanisms. Primary nucleation happens spontaneously in the absence of existing crystals, typically at higher supersaturations. researchgate.net Secondary nucleation, on the other hand, is influenced by the presence of existing crystals and can occur at lower supersaturations. researchgate.net Sodium chlorate has served as a model compound for studying secondary nucleation due to its chiral nature, which allows researchers to determine if new crystals originated from the solution or from a seed crystal. researchgate.netacs.org Studies using sodium chlorate have shown that secondary nucleation is a key mechanism in industrial crystallization processes and can significantly influence crystal properties like polymorphism, chirality, and size distribution. researchgate.net Experiments, including those using sonication, have demonstrated how primary nucleation can be induced and distinguished from secondary nucleation by analyzing the chirality of the resulting crystals. nih.govresearchgate.net

Influence of Seed Crystals and Chiral Perturbations on Crystal Chirality

The presence of seed crystals plays a crucial role in directing the chirality of new crystals, particularly in secondary nucleation. When seeds of a specific chirality are used at low supercooling, the majority of new nuclei tend to have the same chirality as the seed, indicating their origin from the seed crystal. researchgate.netresearchgate.net However, at higher supercoolings, even below the threshold for spontaneous nucleation, the formation of nuclei with opposite chirality to the seed can occur, suggesting their origin from the solution surrounding the seed. researchgate.netresearchgate.net Perturbations during crystallization, such as stirring or the presence of chiral impurities, have been shown to cause deviations from a chirally symmetric state, leading to an excess of one enantiomer. researchgate.netresearchgate.net The mechanism of this chiral symmetry breaking, especially in highly supersaturated solutions, is an active area of investigation. acs.org Polymorphic transformations, such as the transition from an achiral metastable phase to a chiral phase, facilitated by contact with a chiral crystal, can also play a role in the emergence and amplification of chirality. jpgu.orgacs.orgacs.org

Effects of Dopants on Crystal Morphology and Growth Kinetics (e.g., Sodium Chloride)

The introduction of dopants can significantly influence the morphology and growth kinetics of sodium chlorate crystals. For instance, the presence of impurity ions like dithionate (B1226804) can modify the crystal habit from a cubic morphology to one dominated by tetrahedral forms. researchgate.netcore.ac.ukacs.org This change in morphology is associated with the incorporation of the impurity ions into the crystal lattice, affecting the growth rates of different crystal faces. acs.org Studies have also investigated the effect of sodium chloride (NaCl) as a dopant on sodium chlorate crystals. Doping with NaCl can alter various properties, including solubility, growth kinetics, and mechanical properties like hardness. journalcra.com For example, NaCl-doped sodium chlorate samples have been observed to have higher solubility compared to undoped crystals. journalcra.com The effect of dopants depends on factors such as the solubility of the host and impurity phases, dopant concentration, temperature, and pH of the solution. journalcra.com

Advanced Structural Characterization

Advanced techniques are employed to elucidate the crystal structure and understand the arrangement of ions within the sodium chlorate lattice.

Elucidation of Crystal Structures and Space Group Analysis (e.g., P2₁3)

Sodium chlorate crystallizes in a cubic system. atamanchemicals.com Its crystal structure is characterized by the enantiomorphic space group P2₁3, which accounts for the existence of two chiral structural configurations (l and d forms). jpgu.orgresearchgate.netcore.ac.ukwhiterose.ac.uk This non-centrosymmetric space group is fundamental to understanding the compound's chiral crystallization behavior. journalcra.com X-ray diffraction and other crystallographic methods are used to determine the precise arrangement of sodium ions (Na⁺) and chlorate ions (ClO₃⁻) within the repeating lattice. materialsproject.org The structure involves Na⁺ ions bonded to six equivalent O²⁻ atoms, forming distorted octahedra, and Cl⁵⁺ ions bonded in a trigonal non-coplanar geometry to three equivalent O²⁻ atoms. materialsproject.org The lattice parameters and atomic positions within the unit cell have been determined through these characterization techniques. materialsproject.org

Table 1: Crystallographic Data for Sodium Chlorate (NaClO₃)

| Property | Value | Source |

| Crystal System | Cubic | atamanchemicals.commaterialsproject.org |

| Space Group | P2₁3 | jpgu.orgresearchgate.netcore.ac.ukwhiterose.ac.ukmaterialsproject.org |

| International Number | 198 | materialsproject.org |

| Lattice Parameter a | 6.69 Å | materialsproject.org |

| Volume of Unit Cell | 299.37 ų | materialsproject.org |

| Number of Atoms | 20 per unit cell | materialsproject.org |

| Density | 2.36 g·cm⁻³ | materialsproject.org |

| Predicted Formation Energy | -1.083 eV/atom | materialsproject.org |

| Band Gap | 5.63 eV | materialsproject.org |

Table 2: Atomic Positions (Fractional Coordinates) in the Conventional Unit Cell of NaClO₃ (Space Group P2₁3)

| Wyckoff Site | Element | x | y | z | Source |

| 4a | Na | 0.064229 | 0.064229 | 0.064229 | materialsproject.org |

| 4a | Cl | 0.421745 | 0.421745 | 0.421745 | materialsproject.org |

| 12b | O | 0.192858 | 0.403873 | 0.007984 | materialsproject.org |

Intermolecular Interactions and Crystal Packing Analysis (e.g., ClO₃⁻···ClO₃⁻)

In crystalline sodium chlorate, the crystal packing is influenced by various intermolecular interactions. While the primary bonding is ionic between Na⁺ and ClO₃⁻, weaker interactions also play a role. Topological analysis of the electron density function has been used to examine the chemical bonding between chlorate anions and its contribution to crystal packing. researchgate.netmathnet.ru These studies indicate the presence of weak anion···anion interactions, specifically ClO₃⁻···ClO₃⁻. researchgate.netrsc.org These interactions in sodium chlorate occur through weak contacts between chlorine and oxygen atoms with opposite charge signs (Cl···O) and between oxygen atoms (O···O). rsc.org

Topological Analysis of Electron Density Function and Chemical Bonding

Topological analysis of the electron density function, particularly within the framework of the Quantum Theory of Atoms in Molecules (QTAIM), is a standard tool for exploring chemical bonding in crystals. researchgate.net This approach, based on a quantum observable, allows for the comparison of theoretical predictions with experimental results. researchgate.net

Studies applying QTAIM to oxyanionic crystals, including sodium chlorate, have revealed insights into the nature of chemical bonds. rsc.orgrsc.org The intra-anionic bonds within the chlorate ion (Cl–O) are characterized as polar covalent. rsc.org Calculated electron densities at bond critical points for Cl–O bonds in sodium chlorate are in good agreement with experimental values. rsc.org The ionic bond between alkali metals and anions is indicated by cationic charges near 0.9e. rsc.org

Theoretical Studies on Solid-State Behavior

Theoretical studies, such as molecular dynamics simulations and ab initio calculations, provide valuable insights into the solid-state behavior of sodium chlorate, including its molten state and ionic properties.

Molecular Dynamics Simulations of Molten Sodium Chlorate

Molecular dynamics (MD) simulations have been employed to investigate the structure and dynamics of molten sodium chlorate (NaClO₃). aip.orgresearchgate.netdntb.gov.uaaip.org These simulations compare results obtained with nonpolarizable and polarizable models, with the latter often implemented using a fluctuating charges approach for the anions. aip.orgresearchgate.netaip.org Partial charges for the nonpolarizable model and parameters for the polarizable model are typically derived from ab initio calculations of a single ClO₃⁻ anion. aip.orgaip.org

MD simulations have shown that the calculated static structure factor of molten sodium chlorate is in good agreement with experimental neutron scattering results. aip.orgaip.org A detailed picture of the distribution of cations around the anions can be obtained from these simulations. aip.orgaip.org Due to the rather large dipole moment of the ClO₃⁻ anion, short-range dipole ordering between pairs of anions is discernible in MD simulations. aip.orgaip.org While the equilibrium structure of the molten salt is not significantly affected by including polarization effects on the anions, these effects are observed to be significant in the dynamics of the simulated system. aip.orgaip.org

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methodologies for Structural and Electronic Elucidation

Spectroscopic techniques are fundamental in understanding the molecular structure, bonding, and electronic transitions within sodium chlorate (B79027).

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to study the molecular vibrations of sodium chlorate, providing information about its structure and the functional groups present. Studies have examined the infrared absorption and reflection spectra, as well as the Raman scattering spectra of sodium chlorate. researchgate.netaps.orgias.ac.inspectrabase.com These studies help in locating the frequencies of optical phonons in NaClO₃. aps.org The features observed in these spectra are explained in detail, and the splitting of certain fundamental bands has been investigated. researchgate.net Analysis of IR and Raman spectra of sodium chlorate in solvents like N,N-dimethylformamide (DMF) and mixtures of DMF and formamide (B127407) (FA) has been used to study phenomena such as contact ion pair formation and selective solvation of Na⁺ and ClO₃⁻ ions. researchgate.netnih.gov Changes in vibrational spectra with varying concentrations of sodium chlorate in DMF have been interpreted in terms of the equilibrium between associated and non-associated chlorate species. researchgate.net Depolarization measurements in Raman spectroscopy have been utilized to distinguish between asymmetric and symmetric band representations of the chlorate anion. researchgate.net Research indicates that in the Na⁺ClO₃⁻ contact ion pair, the local symmetry around the ClO₃⁻ changes from C₃ᵥ to Cₛ. researchgate.net Infrared transmission spectra of sodium chlorate crystals have been studied in various wavelength ranges, revealing numerous absorption bands that are interpreted based on Raman line data and selection rules appropriate for the crystal's space group (Tᵃ). ias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions in sodium chlorate, particularly in studies involving its optical properties and the effects of external factors like irradiation. UV-Vis spectrophotometry has been used to assess the optical properties of sodium chlorate crystals, with transmission measurements typically carried out in the spectral region of 190–1100 nm. journalcra.comniscpr.res.in The UV-Visible range from 190 to 400 nm is particularly important for applications requiring second harmonic generation (SHG) output. journalcra.com Studies on X-ray irradiated single crystals of sodium chlorate have utilized UV-Vis spectroscopy to detect changes in optical absorption, observing a yellow coloration and increased absorption with peaks at 290 and 420 nm after certain radiation doses. rsc.orgsemanticscholar.org This increased absorption has been attributed to the formation of radiation-induced color centers. rsc.org UV-Vis spectroscopy, sometimes coupled with mass spectrometry, has also been used in the context of the chlorate process to quantify kinetic rate constants related to oxygen production.

X-ray Diffraction (XRD) and Electron Microscopy (SEM/EDX)

X-ray Diffraction (XRD) and Electron Microscopy techniques like Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) are essential for characterizing the crystalline structure, morphology, and elemental composition of sodium chlorate and related materials. Powder XRD patterns are obtained to analyze the crystalline phases present in sodium chlorate. journalcra.com XRD has been used to identify corrosion products formed on mild steel cathodes in the sodium chlorate process, such as goethite (α-FeOOH) and lepidocrocite (γ-FeOOH). d-nb.infogu.se SEM is used to characterize the surface features and morphology of sodium chlorate crystals and electrodes used in its production under various magnifications. journalcra.com SEM images can reveal the microstructure, including the presence of grains and their size. EDX is employed to determine the elemental composition of samples, providing insights into the components present on electrode surfaces or in corrosion products. d-nb.infogu.seresearchgate.net These techniques are often used in conjunction to provide a comprehensive understanding of the material's structure and composition at the micro and nanoscale.

Nuclear Magnetic Resonance (NMR) Studies (e.g., Chlorine-35 Multiple-Quantum NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on quadrupolar nuclei like Chlorine-35, provides detailed information about the local environment and electronic structure around the chlorine atoms in sodium chlorate. Sodium chlorate has been a subject of early Chlorine-35 solid-state NMR studies due to the significant quadrupole coupling of the ³⁵Cl nucleus. acs.orgpsu.edu Direct detection of Chlorine-35 multiple-quantum NMR transitions in single crystals of sodium chlorate has been reported. acs.orgaps.orgresearchgate.netdntb.gov.ua These studies contribute to the understanding of magnetic resonance spectra in polycrystalline solids and the behavior of quadrupolar halogens under NMR. acs.org The strong quadrupole coupling of ³⁵Cl in sodium chlorate is similar in size to its interaction with a magnetic field. researchgate.net Research involving quantum chemical calculations in conjunction with ³⁵/³⁷Cl NMR studies has become more common to gain further insights. psu.edu

Electrochemical Characterization Techniques

Electrochemical techniques are vital for studying the behavior of sodium chlorate in electrolytic processes, particularly concerning electrode reactions and process efficiency.

Cyclic Voltammetry and Polarization Measurements

Cyclic Voltammetry (CV) and polarization measurements are key electrochemical techniques used to investigate the kinetics and mechanisms of reactions occurring at electrodes in the presence of sodium chlorate or in processes that produce it. Cyclic voltammograms and polarization curves are recorded using three-electrode systems to study electrode performance in the chlorate process. gu.seacs.orgsci-hub.se These measurements help in understanding reactions such as hydrogen evolution and hypochlorite (B82951) reduction, which are of interest in sodium chlorate production. diva-portal.org CV tests are conducted in standard three-electrode cells, often with temperature control. diva-portal.org IR-corrected polarization curves are obtained to account for the ohmic drop in the electrolyte. acs.org Studies have recorded polarization curves and CVs in solutions containing sodium chloride and sodium hypochlorite to evaluate electrode behavior. acs.org Cyclic voltammetry has also been used to characterize solid polymer electrolytes containing sodium chlorate, examining their electrochemical properties for potential battery applications. researchgate.net The efficiency of electrochemical oxidation in processes involving chlorates can depend on the electrode material used, and voltammetric studies help in evaluating this. researchgate.net

| Technique | Information Provided | Relevant Findings (Examples) |

| Spectroscopic Methodologies | ||

| IR and Raman Spectroscopy | Molecular vibrations, structure, functional groups, ion pairing, solvation | Frequencies of optical phonons, evidence of contact ion pair formation (C₃ᵥ to Cₛ symmetry change), solvation numbers. researchgate.netaps.orgnih.gov |

| UV-Vis Spectroscopy | Electronic transitions, optical properties, effects of irradiation | Optical absorption peaks (e.g., 290 and 420 nm after X-ray irradiation), quantification of kinetic rate constants. rsc.org |

| XRD | Crystalline structure, phase identification | Identification of corrosion products (e.g., goethite, lepidocrocite), analysis of crystalline phases. journalcra.comd-nb.infogu.se |

| SEM/EDX | Surface morphology, microstructure, elemental composition | Characterization of surface features, grain size, elemental composition of electrodes and corrosion products. journalcra.comd-nb.infogu.seresearchgate.net |

| NMR (e.g., Chlorine-35 Multiple-Quantum NMR) | Local environment, electronic structure around Cl, quadrupolar interactions | Direct detection of ³⁵Cl multiple-quantum NMR transitions, studies of quadrupolar coupling. acs.orgpsu.eduaps.orgresearchgate.netdntb.gov.ua |

| Electrochemical Characterization Techniques | ||

| Cyclic Voltammetry and Polarization Measurements | Electrode reaction kinetics, mechanisms, process efficiency, hydrogen evolution, hypochlorite reduction | Evaluation of electrode performance in chlorate production, study of hydrogen evolution and hypochlorite reduction, characterization of electrolytes. gu.seacs.orgsci-hub.sediva-portal.orgresearchgate.net |

Galvanostatic Polarization Curves

Galvanostatic polarization curves are an electrochemical technique used to study the kinetics and mechanisms of electrode reactions by controlling the current and measuring the resulting potential. In the context of sodium chlorate production and analysis, these curves are valuable for understanding the behavior of electrode materials in chlorate electrolytes. diva-portal.orgtue.nlutwente.nl

Research findings utilizing galvanostatic polarization curves have focused on the electrochemical production of sodium chlorate and related processes. Studies have investigated the performance of different electrode materials, such as platinum and dimensionally stable anodes (DSAs), in chlorate electrolytes. tue.nlpsu.edu These curves can reveal different regions of electrochemical behavior, corresponding to reactions like oxygen evolution and perchlorate (B79767) formation, alongside the desired chlorate production. tue.nlpsu.edu

For instance, galvanostatic polarization curves for a platinum anode in solutions containing sodium perchlorate and varying concentrations of sodium chlorate have been presented. tue.nl These curves show the electrode potential as a function of current density, illustrating how chlorate concentration influences the anodic process. tue.nl The shape of the polarization curve can indicate the onset of different reactions; for example, a point of inflection may represent the potential where chlorate ion discharge begins. tue.nl

Furthermore, galvanostatic polarization curves, often corrected for ohmic potential drop using techniques like current interruption, are employed to analyze the kinetics of reactions like the hydrogen evolution reaction in chlorate solutions, particularly when evaluating potential alternative cathode materials or the effect of additives like sodium permanganate (B83412). utwente.nlacs.org The Tafel slope derived from these curves (electrode potential vs. logarithm of current density) serves as a criterion for comparing the catalytic activity of different electrode materials.

Chromatographic and Separation Methods

Chromatographic techniques are essential for the separation and analysis of various chemical species, including the oxyanions of chlorine like chlorate, perchlorate, and chloride, which are relevant to sodium chlorate production and environmental monitoring.

High-Performance Liquid Chromatography (HPLC) for Oxyanion Analysis (e.g., Chlorate, Perchlorate, Chloride)

HPLC is a widely used technique for the separation and quantification of chlorate, perchlorate, and chloride ions in various matrices, including water and food samples. sielc.comseparationmethods.commeasurlabs.comshodex.comresearchgate.netchromatographyonline.com This method allows for the simultaneous measurement of these chloro-containing ions with high selectivity and specificity. sielc.com

Different HPLC methods have been developed for this purpose, often employing specific columns and mobile phases. For example, methods using mixed-mode columns like Newcrom B or Primesep D have been reported for separating chlorate, perchlorate, and chloride ions. sielc.com The mobile phase typically consists of a mixture of water, acetonitrile, and a buffer salt like ammonium (B1175870) formate. sielc.com Detection techniques such as evaporative light scattering detection (ELSD) or mass spectrometry (MS), including LC-MS/MS, are used depending on the sensitivity and specificity requirements. sielc.comshodex.comresearchgate.netchromatographyonline.com

HPLC-MS/MS methods are particularly noted for their low limits of detection for chlorate and perchlorate in water samples. researchgate.net These methods can differentiate between ions with the same m/z ratio based on their distinct retention times. shodex.com

Interactive Table: Example HPLC Separation Data (Illustrative based on search results)

| Analyte | Column Type | Mobile Phase Composition (Example) | Detection Method |

| Chlorate | Newcrom B | Water, Acetonitrile, Ammonium Formate | ELSD or MS/MS |

| Perchlorate | Newcrom B | Water, Acetonitrile, Ammonium Formate | ELSD or MS/MS |

| Chloride | Newcrom B | Water, Acetonitrile, Ammonium Formate | ELSD or MS/MS |

| Chlorate | Primesep D | Water, Acetonitrile, Ammonium Formate | ELSD |

| Perchlorate | Primesep D | Water, Acetonitrile, Ammonium Formate | ELSD |

| Chlorate | IC SI-35 2B | NH₄HCO₃ aq., CH₃CN, H₂O gradient | LC/MS |

| Perchlorate | IC SI-35 2B | NH₄HCO₃ aq., CH₃CN, H₂O gradient | LC/MS |

| Chloride | IC SI-35 2B | NH₄HCO₃ aq., CH₃CN, H₂O gradient | LC/MS |

Ion Exchange Chromatography

Ion exchange chromatography (IC), also referred to as high-performance ion exchange chromatography (HPIEC), is another effective technique for the analysis of ionic substances, including chlorate and other related anions like chloride, chlorite (B76162), and perchlorate. separationmethods.comntu.edu.sglibretexts.org This method separates ions based on their charge, utilizing a stationary phase with fixed ionic groups and a mobile phase containing exchangeable counterions. libretexts.org

IC is commonly used for the determination of chloride, chlorite, and chlorate concentrations in water samples. separationmethods.comntu.edu.sg The separation is achieved by eluting the samples with a mobile phase, often an aqueous solution containing a salt like sodium hydroxide (B78521) or sodium perchlorate, which has high elution strength. ntu.edu.sgshimadzu.com The separation is based on the difference in negative charge of the anions. shimadzu.com

Research has explored the optimization of ion exchange chromatography for the simultaneous determination of various chlorine-containing compounds. For example, studies have determined optimal conditions using a sodium hydroxide solution as the eluent with a specific anionic column and flow rate to achieve effective separation of hypochlorite, chloride, chlorite, chlorate, and perchlorate ions. ntu.edu.sg Conductivity detection is frequently used in conjunction with ion exchange chromatography for the analysis of these ions. separationmethods.comntu.edu.sglibretexts.org

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling play a crucial role in understanding the properties and behavior of chemical compounds like sodium chlorate at a molecular level.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to study the electronic structure, geometry, and other properties of molecules and ions. researchgate.netresearchgate.netacs.orgrsdjournal.org These calculations can provide insights into the behavior of the chlorate ion.

While specific quantum chemical calculations solely focused on the sodium chlorate crystal were not extensively detailed in the search results, studies have utilized ab initio calculations to investigate the chlorate anion itself, including its structure. researchgate.net DFT calculations have also been applied to study related systems, such as the magnetic shielding tensors of protons in barium chlorate monohydrate, providing support for experimental NMR spectral interpretation. researchgate.net Quantum chemical methods are broadly used for predicting molecular properties, including structures and vibrational frequencies. acs.orgrsdjournal.org

The chlorate ion (ClO₃⁻) has a trigonal pyramidal structure, which is consistent with predictions from Valence Shell Electron Pair Repulsion (VSEPR) theory. testbook.comwikipedia.orghmdb.ca Quantum chemical calculations can provide more detailed information about bond lengths, bond angles, and electron distribution within this ion. The chlorine atom in the chlorate ion is in the +5 oxidation state. reddit.comhmdb.ca

Theoretical Approaches for Transition Frequencies (e.g., in NMR)

Theoretical approaches are essential for interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, by calculating transition frequencies. For nuclei with quadrupole moments, like ³⁵Cl (spin 3/2) in sodium chlorate, theoretical models are particularly important due to the strong quadrupole coupling that can significantly influence NMR spectra. researchgate.nettandfonline.comresearchgate.netscribd.com

Sodium chlorate is a well-studied compound in solid-state NMR due to the significant quadrupole interaction of the ³⁵Cl nucleus. researchgate.nettandfonline.comresearchgate.netscribd.com Theoretical approaches have been developed to calculate the transition frequencies of such systems without approximations, even when the quadrupole coupling is comparable in size to the interaction with the magnetic field. researchgate.nettandfonline.com These exact solutions are applicable to any spin and any relative ratio of Zeeman to quadrupole coupling, allowing for the mapping of how Nuclear Quadrupole Resonance (NQR) transitions evolve into NMR transitions as the magnetic field increases. researchgate.nettandfonline.com

In systems like sodium chlorate, where the quadrupole interaction is strong, the standard NMR selection rules can break down, making nominal multiple-quantum transitions directly observable. researchgate.nettandfonline.com The transition frequencies are dependent on the Zeeman interaction, the quadrupole coupling, and the orientation of the crystal in the magnetic field. researchgate.nettandfonline.com The ²³Na NMR spectrum in sodium chlorate can be used to determine the orientation of the crystal, as ²³Na (spin-3/2) has a weaker quadrupole coupling and its satellite positions provide orientational information. researchgate.nettandfonline.com Theoretical calculations predict a range of possible resonances for ³⁵Cl in sodium chlorate, and experimental studies have successfully observed many of these transitions. researchgate.nettandfonline.com

Environmental Chemistry and Remediation Research

Environmental Fate and Transport Mechanisms

Sodium chlorate (B79027) is highly soluble in water, which facilitates its mobility in soil and its potential to leach into groundwater. usda.govnih.govercoworldwide.comeuropa.euoecd.orgercoworldwide.com It is not expected to volatilize from soil or water. epa.govepa.gov The compound's environmental persistence and degradation pathways vary depending on the specific environmental compartment and prevailing conditions. fishersci.co.ukpsu.eduwho.intercoworldwide.com

Persistence and Degradation Pathways in Environmental Compartments (Soil, Water)

In soil, the persistence of sodium chlorate can range from several months to several years, influenced by factors such as application rate, soil type, fertility, organic matter content, moisture levels, and weather conditions. gov.bc.causda.govorst.edu High nitrate (B79036) content, alkaline conditions, and high soil temperatures can decrease its toxicity in soil and potentially influence its degradation. usda.govorst.edu Sodium chlorate is subject to leaching from soils due to its high water solubility. usda.gov

In water, sodium chlorate can be a byproduct of the decomposition of sodium hypochlorite (B82951) solutions used in disinfection. who.int The decomposition of chlorine dioxide in treated water also produces chlorite (B76162), chlorate, and chloride ions, with chlorite being the predominant species, especially under alkaline conditions. who.int

Biodegradation Processes under Varying Conditions (Aerobic, Anaerobic)

Biodegradation is a significant process influencing the fate of chlorate in the environment. Chlorate can be readily biodegraded by microorganisms, particularly under anaerobic conditions. gov.bc.caeuropa.eu While biodegradation under aerobic conditions is generally slow, it can occur within anaerobic niches present even in otherwise aerobic soils. ercoworldwide.comercoworldwide.comeuropa.euoecd.orgercoworldwide.com

Studies have shown that the rate of biodegradation is significantly higher under anaerobic conditions compared to aerobic conditions. For instance, the half-life of chlorate in loam soil under anaerobic (water-logged) conditions was reported as 7.5 days, which is considerably faster than the half-lives observed under aerobic conditions, ranging from 39 to 58 days in soils with environmentally realistic nitrate concentrations. europa.euoecd.orgoecd.org The presence of high levels of nitrate can inhibit or slow down chlorate biodegradation in soils. europa.eu

Microorganisms capable of chlorate reduction often utilize pathways similar to those for nitrate reduction, converting chlorate stoichiometrically to chloride. europa.euoecd.org This process is considered cometabolic when associated with nitrate-respiring organisms, linking the rate of chlorate reduction to the rate of denitrification. europa.eu

Data on Chlorate Half-Lives in Soil:

| Soil Type | Conditions | Nitrate Concentration | Half-Life (days) | Source |

| Loam | Anaerobic | Not specified | 7.5 | europa.euoecd.org |

| Four soils | Aerobic | Environmentally realistic | 39-58 | europa.eu |

| Loam | Aerobic | Not specified | at least 39 | oecd.orgoecd.org |

In water-sediment systems, the DT₅₀ (time for 50% degradation) under anaerobic conditions was 8 days in water and less than 3 days in sediment, while under aerobic conditions, it was also observed. oecd.orgeuropa.eu

Atmospheric Formation, Photochemical Loss, Transport, and Deposition

Naturally occurring chlorate has been observed in the environment, and atmospheric processes are considered a potential source. researchgate.netresearchgate.net Atmospheric chlorate can form through gas-phase chemistry, such as the reaction between OClO(g) and OH(g), producing chloric acid (HClO₃), which can then be taken up by aerosols to form particulate chlorate. researchgate.netresearchgate.net

Photochemical reactions can also contribute to the formation of chlorate in the atmosphere. For example, the heterogeneous reaction between sea-spray aerosol particles and ozone (O₃) can produce chlorate. rsc.org Photochemical reactions involving UVC radiation on suspended sea-spray aerosol particles have also been shown to form chlorate and perchlorate (B79767). rsc.org

Atmospheric chlorate undergoes chemical loss in the atmosphere, which influences the amount reaching the Earth's surface through deposition. researchgate.net The initial isotopic composition of atmospheric chlorate can be altered in acidic aerosols due to the exchange of oxygen atoms with water. researchgate.net Transport and deposition mechanisms contribute to the presence of chlorate in various environmental compartments, including its accumulation in arid soils. psu.eduresearchgate.netwashington.edu

Chemical Remediation Strategies

Given the persistence of chlorate in certain environments and its potential impact, remediation strategies are important. Advanced Reduction Processes (ARPs) have emerged as a promising approach for the removal and degradation of oxidized contaminants, including chlorate, from water. deswater.comnih.govresearchgate.net

Advanced Reduction Processes (ARP) for Chlorate Removal from Water

Advanced Reduction Processes (ARPs) utilize combinations of reducing agents and activation methods to generate highly reactive reducing radicals. deswater.comnih.govresearchgate.net These radicals can effectively degrade oxidized contaminants like chlorate. deswater.comnih.govresearchgate.netresearchgate.net

One investigated ARP for chlorate removal from water is the combination of ultraviolet light irradiation (UV-L) and a sulfite (B76179) reducing agent (UV-L/sulfite). deswater.com This process has shown to be more effective than using sulfite or UV irradiation alone. deswater.com The enhanced efficiency is attributed to the formation of free reducing radical species, including sulfite anion radical (SO₃•⁻), hydrated electron (e⁻aq), and hydrogen atom (H•). deswater.com

The efficiency of chlorate reduction by UV-L/sulfite ARP is influenced by factors such as sulfite dose, initial pH, initial chlorate concentration, and UV-L light dose. deswater.com Chlorate reduction is notably more effective in acidic pH environments, with very slow reduction rates observed at neutral and basic pH values. deswater.com Increasing the sulfite dose and UV-light intensity can accelerate the rate and improve the extent of chlorate reduction by generating larger amounts of free-reducing radicals. deswater.com

Other reducing agents, such as dithionite (B78146) in combination with UV-B irradiation, have also been investigated for chlorate reduction in water, showing effectiveness in weakly acidic conditions. researchgate.net

Mechanisms of Chlorate Reduction and Degradation Product Identification

In ARPs involving sulfite and UV light, the reduction of chlorate is primarily driven by the free reducing radicals generated. deswater.comresearchgate.net These radicals donate an unpaired electron to the chlorate ion, leading to its chemical reduction. researchgate.net

In the UV-L/sulfite ARP, the major reaction product identified from chlorate reduction is chloride. deswater.com Free chlorine may also be formed as an intermediate product, but chlorite was not detected in studies using this specific ARP. deswater.com The presence of scavengers for SO₃•⁻, e⁻aq, and H• radicals reduces the efficiency of the UV-L/sulfite ARP, confirming the significant contribution of these radicals to the chlorate reduction mechanism. deswater.com

In the dithionite/UV-B ARP, the major product of chlorate destruction was also chloride, with only negligible amounts of chlorite produced. researchgate.net The mechanism in this case involves an initial rapid decrease in chlorate concentration due to reactions with dithionite decomposition products, followed by a slower decrease during UV irradiation caused by radicals produced from the photolysis of these decomposition products. researchgate.net

Analytical Challenges in Environmental Monitoring

The presence of sodium chlorate in environmental samples, particularly wastewater, poses analytical challenges due to its chemical properties as a strong oxidizing agent. wikipedia.orgatamanchemicals.com Accurate determination of various parameters is crucial for effective environmental monitoring and compliance, and sodium chlorate can interfere with these measurements.

Interference with Chemical Oxygen Demand (COD) Measurements in Wastewater

Sodium chlorate is known to interfere with the standard method for measuring Chemical Oxygen Demand (COD) in wastewater, which typically employs potassium dichromate as the oxidizing agent under acidic and high-temperature conditions. researchgate.netresearchgate.netsigmaaldrich.com This interference leads to a false reduction in the measured COD values. researchgate.netresearchgate.netnih.gov The mechanism involves sodium chlorate acting as an alternative oxidizing agent, reacting with organic matter in the wastewater sample and thus reducing the amount of dichromate consumed. researchgate.netresearchgate.net This effect is dependent on the dosage of sodium chlorate, with higher dosages resulting in lower apparent COD values. researchgate.netresearchgate.net Studies have demonstrated that the addition of sodium chlorate does not affect the initial concentration of total organic carbon or chloride ions in the wastewater, indicating that the reduction in COD is primarily due to interference with the measurement rather than actual degradation of organic pollutants under normal conditions. researchgate.net The interference of sodium chlorate in COD determination is not always specified in standard methods, highlighting a potential defect in current measurement protocols. researchgate.netresearchgate.net The presence of residual sodium chlorate in wastewater due to such practices could also lead to secondary environmental pollution. researchgate.netresearchgate.net

Research has shown that the extent of COD reduction performance varies depending on the concentration of the oxychloride oxidizing reagent used, its concentration, and the source and amount of organic carbon present in the wastewater. mdpi.com For instance, using potassium hydrogen phthalate (B1215562) (KHP) as a chemical standard, the COD removal performance ranged from 40% to 100% depending on the initial KHP concentration when sodium chlorate concentration was 1000 mg/L. mdpi.com

Development of Robust Analytical Methods for Oxyanions in Complex Matrices

The accurate determination of oxyanions, including chlorate, in complex environmental matrices like water, soil, and plant leachates requires robust analytical methods. Traditional methods like ion chromatography (IC) with suppressed conductivity detection have been used, but complex matrices can pose challenges due to interfering ions. lcms.czthermofisher.comthermofisher.com

More recently, hyphenated techniques such as Ion Chromatography-Mass Spectrometry (IC-MS) and Ion Chromatography-Electrospray Tandem Mass Spectrometry (IC-ESI/MS/MS) have become preferred methods for determining chlorate and other oxyhalides in complex samples. lcms.czthermofisher.comresearchgate.netnih.govusgs.govacs.org These methods offer increased sensitivity, selectivity, and data confidence, while often minimizing the need for extensive sample preparation. lcms.czthermofisher.com

An IC-MS method using a specific anion exchange column and single quadrupole MS has been developed for the simultaneous quantification of chlorite, chlorate, and bromate (B103136) in drinking water, achieving detection limits below 0.5 ppb. lcms.cz This method utilizes both conductivity detection and MS with electrospray ionization in negative mode. lcms.cz

Another developed IC-ESI/MS/MS method for quantifying chlorate in environmental samples, including difficult matrices like soil and plant leachates, involves the electrochemical generation of an isotopically labeled chlorate internal standard (Cl¹⁸O₃⁻). researchgate.netnih.govusgs.govacs.org The addition of this internal standard helps minimize matrix effects associated with common ions without requiring laborious sample pretreatments. researchgate.netnih.govusgs.govacs.org This method reported a method detection limit (MDL) for chlorate of 2 ng L⁻¹ for a 1 mL sample injection. researchgate.netnih.govusgs.govacs.org The effectiveness of this IC-ESI/MS/MS method has been compared to established EPA methods for chlorate analysis. researchgate.netnih.govusgs.gov

Ion chromatography with suppressed conductivity detection using high-capacity columns designed for hydroxide (B78521) eluents has also been applied for determining trace chlorate in complex matrices like process water and agar (B569324) samples. thermofisher.com These methods can effectively separate chlorate from other common anions and oxyhalides. thermofisher.com

Despite the advancements, some analytical methods for (per)chlorate detection, while offering increased sensitivity and accuracy in complex matrices, can be labor-intensive, expensive, and time-consuming, requiring highly trained personnel. researchgate.net This can make them unsuitable for rapid screening of contaminated samples. researchgate.net

Specialized Industrial and Research Applications

Pulp and Paper Industry: Chlorine Dioxide Generation for Elemental Chlorine-Free (ECF) Bleaching

The pulp and paper industry is the largest consumer of sodium chlorate (B79027) globally, accounting for over 90% of its worldwide production. atamankimya.comnouryon.comnouryon.com Sodium chlorate is essential for the generation of chlorine dioxide (ClO₂), which is the key bleaching agent used in Elemental Chlorine-Free (ECF) bleaching processes. atamankimya.comnouryon.comchemtradeasia.sgkemira.com The ECF process is an environmentally preferred method that replaces elemental chlorine, thereby reducing the formation of harmful chlorinated organic compounds and minimizing environmental impact. chemtradeasia.sgkemira.com Chlorine dioxide functions through oxidative reactions, selectively attacking the aromatic rings of lignin (B12514952) while preserving pulp yield and strength, leading to brighter and stronger paper products. chemtradeasia.sgkemira.com Chlorine dioxide is typically produced on-site at pulp mills by reacting sodium chlorate with different reducing agents, such as sulfur dioxide, methanol, hydrochloric acid, or hydrogen peroxide. kemira.com

Production of Perchlorate (B79767) Compounds and Other Chlorates by Electrolytic Oxidation

Sodium chlorate serves as a preferred intermediate for the industrial manufacture of perchlorate compounds, such as sodium perchlorate (NaClO₄), and other chlorates. atamanchemicals.comcorrosionpedia.com Perchlorates are primarily produced industrially by the electrolytic oxidation of sodium chlorate solutions. atamanchemicals.comatamankimya.comdjes.infoyokogawa.com This process involves the further oxidation of chlorate ions (ClO₃⁻) to perchlorate ions (ClO₄⁻) in an electrochemical cell. djes.infopyrodata.com While sodium perchlorate can theoretically be produced directly from sodium chloride electrolysis, the traditional and more common method involves the intermediate production and sometimes isolation of sodium chlorate before the final oxidation to perchlorate. djes.infoexrockets.comgoogle.com Sodium perchlorate, being highly soluble, is often used as a starting material for producing other perchlorates like potassium perchlorate (KClO₄) and ammonium (B1175870) perchlorate (NH₄ClO₄) through double decomposition (metathesis) reactions, taking advantage of their lower solubilities. djes.infopyrodata.com

Chemical Oxygen Generation Systems (e.g., Oxygen Candles for Emergency Applications)